![molecular formula C20H13F4N3O3S2 B2526655 N-(4-fluorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide CAS No. 1207004-41-8](/img/structure/B2526655.png)

N-(4-fluorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

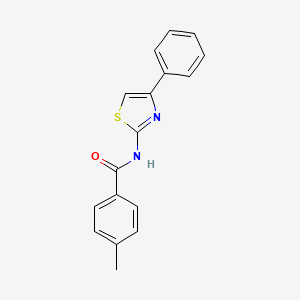

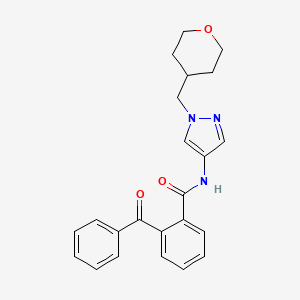

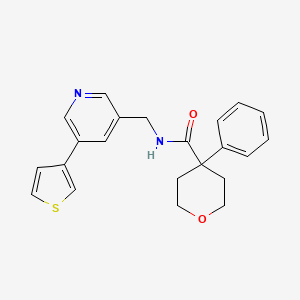

The compound "N-(4-fluorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide" is a structurally complex molecule that incorporates several functional groups and heterocyclic systems. It contains a sulfonamide group, which is a common moiety in many therapeutic agents due to its potential biological activity. The molecule also features a 1,2,4-oxadiazole ring, a thiophene ring, and fluorinated aromatic rings, which may contribute to its physicochemical properties and biological activity.

Synthesis Analysis

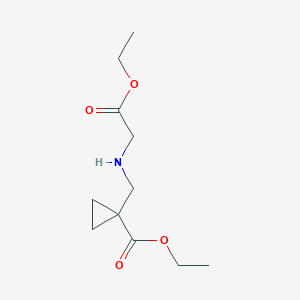

The synthesis of compounds containing 1,2,4-oxadiazole rings can be achieved through various methods. A divergent approach for synthesizing N-1,2,4-oxadiazole substituted sulfoximines from N-cyano sulfoximines has been reported, which allows for a wide substrate scope including aryl and heteroaryl compounds . This method demonstrates excellent functional group tolerability and has been successfully extended to nucleosides, amino acids, and dipeptides. The use of environmentally friendly solvents and metal-free conditions is an added advantage of this synthetic approach .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be studied using various spectroscopic and computational techniques. For instance, a sulfonamide compound has been characterized by FTIR, FT-Raman NMR, and single crystal X-ray diffraction . Density functional theory (DFT) calculations can predict the geometry and vibrational frequencies, which can be compared with experimental data to validate the structure . The electronic absorption spectra can be calculated using methods like CIS, TD-DFT, and ZINDO to understand the electronic properties of the molecule .

Chemical Reactions Analysis

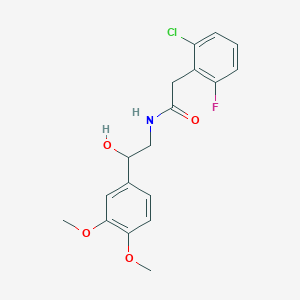

Sulfonamide compounds can participate in various chemical reactions due to their functional groups. The synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles has been reported, which exhibit significant antibacterial and antifungal activities . The combination of the sulfonamide nucleus with heterocycles can lead to bioactive molecules, and the structure-activity relationships can be explored using conformational analysis and molecular modeling techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The presence of fluorine atoms can affect the lipophilicity and electronic distribution within the molecule. The thermal stability can be determined using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) . The hyperpolarizability and frontier molecular orbitals can be calculated to understand the nonlinear optical properties and the potential for charge transfer within the molecule . Additionally, the antimicrobial and antifungal activities of these compounds can be assessed through in vitro studies, and molecular docking can provide insights into their mode of action .

Scientific Research Applications

Synthesis and Structure-Activity Relationships

A series of compounds, including derivatives of 2-hydroxypropionanilides with modifications such as sulfones and sulfoxides, were synthesized and tested for antiandrogen activity. The derivatives exhibited a range of activities, from partial androgen agonist to pure antagonists, depending on the substituents used. This research highlights the structural versatility and potential pharmacological applications of these compounds in treating androgen-responsive conditions (H. Tucker, J. W. Crook, G. Chesterson, 1988).

Proton Exchange Membranes for Fuel Cells

Novel sulfonated poly(arylene ether sulfone) copolymers with grafting units containing sulfonic acid groups were synthesized for use as proton exchange membranes (PEMs) in fuel cells. These materials demonstrated high proton conductivity and good thermal and chemical stability, making them suitable for high-performance PEM applications (D. Kim, G. Robertson, M. Guiver, 2008).

Antimicrobial and Antitubercular Agents

A series of benzene sulfonamide pyrazole oxadiazole derivatives were synthesized and evaluated for their antimicrobial and antitubercular activities. Some compounds displayed significant activity against various bacterial strains and Mycobacterium tuberculosis, suggesting their potential as novel therapeutic agents (Ramesh M. Shingare et al., 2022).

Electrochemical Applications

The electrochemical polymerization of specific thiophene derivatives in ionic liquids was studied, leading to the development of electroactive polymers. These materials showed potential for use in electronic devices due to their unique ion insertion kinetics and doping processes (E. Naudin et al., 2002).

Quantum Mechanical and Spectroscopic Analysis

Advanced quantum mechanical calculations and spectroscopic analyses were conducted on similar derivatives to understand their molecular structures, vibrational frequencies, and electronic properties. This research provides foundational knowledge for the development of materials with tailored electronic characteristics for various applications (P. Govindasamy, S. Gunasekaran, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Further studies could focus on elucidating the compound’s synthesis, structure, reactivity, and biological activity. This could involve experimental studies to determine the compound’s properties, as well as computational studies to predict its behavior. The compound’s potential applications in areas such as medicine or materials science could also be explored .

properties

IUPAC Name |

N-(4-fluorophenyl)-N-methyl-2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F4N3O3S2/c1-27(15-8-6-14(21)7-9-15)32(28,29)16-10-11-31-17(16)19-25-18(26-30-19)12-2-4-13(5-3-12)20(22,23)24/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTRXOCYWNEKNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F4N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2526573.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2526586.png)

![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-nitrophenoxy)thiophene-2-carboxamide](/img/structure/B2526587.png)

![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2526588.png)

![N-(4-chlorophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2526592.png)